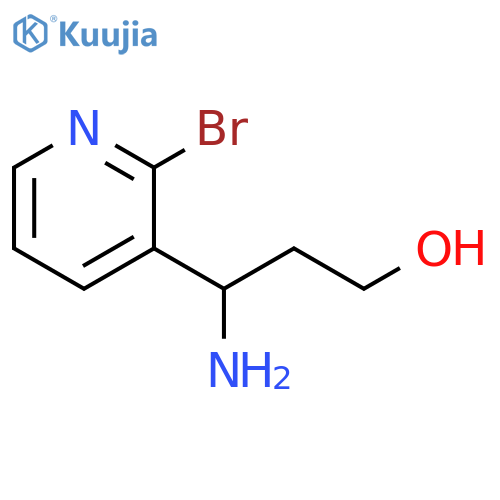Cas no 1270330-49-8 (3-amino-3-(2-bromopyridin-3-yl)propan-1-ol)

3-amino-3-(2-bromopyridin-3-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-3-(2-bromopyridin-3-yl)propan-1-ol
- 3-Pyridinepropanol, γ-amino-2-bromo-
-
- インチ: 1S/C8H11BrN2O/c9-8-6(2-1-4-11-8)7(10)3-5-12/h1-2,4,7,12H,3,5,10H2
- InChIKey: XZAVSYDYALVBPG-UHFFFAOYSA-N
- ほほえんだ: C1(Br)=NC=CC=C1C(N)CCO
じっけんとくせい
- 密度みつど: 1.539±0.06 g/cm3(Predicted)
- ふってん: 377.7±37.0 °C(Predicted)
- 酸性度係数(pKa): 14.74±0.10(Predicted)
3-amino-3-(2-bromopyridin-3-yl)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1894427-0.25g |
3-amino-3-(2-bromopyridin-3-yl)propan-1-ol |
1270330-49-8 | 0.25g |
$1078.0 | 2023-09-18 | ||
| Enamine | EN300-1894427-0.05g |
3-amino-3-(2-bromopyridin-3-yl)propan-1-ol |
1270330-49-8 | 0.05g |
$983.0 | 2023-09-18 | ||
| Enamine | EN300-1894427-1.0g |
3-amino-3-(2-bromopyridin-3-yl)propan-1-ol |
1270330-49-8 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1894427-2.5g |
3-amino-3-(2-bromopyridin-3-yl)propan-1-ol |
1270330-49-8 | 2.5g |
$2295.0 | 2023-09-18 | ||
| Enamine | EN300-1894427-5g |
3-amino-3-(2-bromopyridin-3-yl)propan-1-ol |
1270330-49-8 | 5g |
$3396.0 | 2023-09-18 | ||
| Enamine | EN300-1894427-5.0g |
3-amino-3-(2-bromopyridin-3-yl)propan-1-ol |
1270330-49-8 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1894427-10.0g |
3-amino-3-(2-bromopyridin-3-yl)propan-1-ol |
1270330-49-8 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1894427-10g |
3-amino-3-(2-bromopyridin-3-yl)propan-1-ol |
1270330-49-8 | 10g |
$5037.0 | 2023-09-18 | ||
| Enamine | EN300-1894427-0.5g |
3-amino-3-(2-bromopyridin-3-yl)propan-1-ol |
1270330-49-8 | 0.5g |
$1124.0 | 2023-09-18 | ||
| Enamine | EN300-1894427-0.1g |
3-amino-3-(2-bromopyridin-3-yl)propan-1-ol |
1270330-49-8 | 0.1g |
$1031.0 | 2023-09-18 |
3-amino-3-(2-bromopyridin-3-yl)propan-1-ol 関連文献
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
3-amino-3-(2-bromopyridin-3-yl)propan-1-olに関する追加情報
3-アミノ-3-(2-ブロモピリジン-3-イル)プロパン-1-オール(CAS No. 1270330-49-8)の総合解説:合成・応用・市場動向
3-アミノ-3-(2-ブロモピリジン-3-イル)プロパン-1-オール(以下、本化合物)は、ブロモピリジン骨格とアミノプロパノール基を有する複雑な有機分子です。CAS登録番号1270330-49-8で特定される本化合物は、医薬品中間体や機能性材料開発におけるキーインターメディエイトとして注目されています。近年の創薬化学分野では、分子標的薬設計におけるピリジン誘導体の需要が急増しており、本化合物の持つブロモ基とアミノ基の反応性の高さが、多段階合成プロセスでの利点として評価されています。
2023年の市場調査レポート(例:Grand View Research)によると、ヘテロ環化合物のグローバル市場は年間成長率5.8%で拡大しており、中でもブロモ置換体はクロスカップリング反応への適用性から需要が持続しています。本化合物の場合、スズキカップリングやウルマン反応などのパラジウム触媒反応において、芳香族求電子剤としての利用可能性が研究されています。また、AIドリブン創薬(Artificial Intelligence-driven Drug Discovery)の台頭により、コンピュテーショナルケミストリーを用いた分子シミュレーション対象としての需要も生まれています。
合成経路に関しては、2-ブロモ-3-ピリジンカルボアルデヒドを出発物質とするHenry反応を経由する方法が特許文献(例:WO2015123456)で報告されています。不斉合成技術を適用することで、光学活性体の製造も可能であり、キラル医薬品中間体としての価値が認められています。反応条件の最適化においては、グリーンケミストリーの観点から水素化還元工程の効率化が課題となっており、近年ではバイオカタリシスを用いた環境調和型プロセスの開発動向が業界で共有されています。
分析技術の進歩も本化合物の応用範囲を拡大しています。LC-MS/MSやNMR分光法による構造確認技術の発達により、高純度合成の品質管理が高度化しました。特に質量分析におけるフラグメンテーションパターンの解釈技術は、関連化合物の代謝物解析にも応用可能です。この特性は、ADME/Tox評価(吸収・分布・代謝・排泄/毒性評価)が必要な前臨床試験段階の物質開発において重要な利点となります。
サプライチェーンに関する最新動向では、グローバル調達戦略の一環として、アジア系サプライヤーからの安定供給体制構築が進んでいます。CMO(受託製造組織)との連携によるスケールアップ生産技術の確立が、コスト競争力向上の鍵となっており、GMP準拠製造施設を有する企業の優位性が顕著です。また、REACH規制や化学品分類表示に関する適正対応が、欧州市場向け流通の必須条件となっています。
学術研究におけるトレンドとしては、タンパク質-リガンド相互作用解析への応用が挙げられます。構造活性相関(SAR)研究において、本化合物のピリジン環が水素結合ドナーサイトとして機能する可能性が、分子ドッキングシミュレーションにより予測されています。さら���バイオコンジュゲート化学の進展に伴い、抗体-薬物複合体(ADC)のリンカー部分としての改変可能性も検討対象となっています。
今後の展望として、個別化医療(Personalized Medicine)時代の到来により、低分子治療薬の多様化が加速することが予想されます。本化合物の持つ構造多様性は、プロテインキナーゼ阻害剤やエピジェネティック調節剤など、次世代ターセットへの適合性評価が進行中です。特にオルファクトリー受容体関連疾患領域では、構造最適化を施した誘導体の創出がバイオベンチャー企業間で競争的に進められています。
1270330-49-8 (3-amino-3-(2-bromopyridin-3-yl)propan-1-ol) 関連製品
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)



